2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile
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Overview
Description
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile is a complex organic compound characterized by the presence of multiple thiophene rings and nitrile groups
Preparation Methods
The synthesis of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the formation of thiophene rings through methods such as the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The thiophene rings are then coupled together using reagents like boronic acids or esters in the presence of palladium catalysts.
Introduction of Nitrile Groups: The nitrile groups are introduced through reactions with cyanating agents such as cyanogen bromide or through the use of nitrile-containing building blocks.
Final Assembly: The final compound is assembled through a series of coupling and condensation reactions under controlled conditions
Chemical Reactions Analysis
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions at the thiophene rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds
Scientific Research Applications
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is explored for use in organic solar cells due to its ability to absorb light and convert it into electrical energy.
Medicinal Chemistry: It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows for efficient electron transfer and interaction with biological molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile include:
2,2’5’,2’'-terthiophene-5-carbonitrile: This compound also contains multiple thiophene rings and nitrile groups but differs in the arrangement and number of these groups.
2,2’5’,2’'-terthiophene-5-carbaldehyde: Similar in structure but contains an aldehyde group instead of nitrile groups.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring and boronic ester group, used in coupling reactions
Properties
CAS No. |
197295-93-5 |
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Molecular Formula |
C17H7N3S3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H7N3S3/c18-8-11(9-19)12(10-20)13-3-4-16(22-13)17-6-5-15(23-17)14-2-1-7-21-14/h1-7H |
InChI Key |
RBZVGIIZAVGNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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